CD-III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

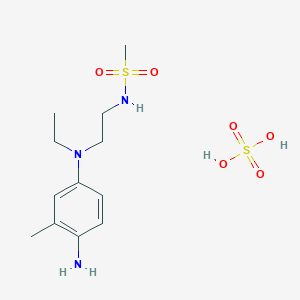

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S.H2O4S/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJDCQWROXMJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25646-71-3 | |

| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25646-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kodak CD-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of CD-III (Color Developing Agent 3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound commonly known as CD-III, or Color Developing Agent 3. The document details its chemical structure, physicochemical properties, and primary applications. While a definitive biological signaling pathway has not been identified for this compound, this guide summarizes its known chemical interactions and provides a comparative analysis with other related color developing agents. A generalized synthesis protocol is outlined, reflecting the publicly available information, alongside a depiction of its role in photographic development workflows.

Chemical Identity and Structure

This compound is the common name for the organic compound N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide. It is a substituted p-phenylenediamine (B122844) derivative, a class of compounds known for their use as developing agents in color photography. In commercial preparations, it is often found as a sesquisulfate monohydrate salt.

Chemical Structure:

Caption: Chemical structure of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide.

Physicochemical Properties

This compound is typically a white to light gray crystalline powder. A summary of its key physicochemical properties is presented below, alongside a comparison with other related color developing agents.

| Property | This compound (N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide) | CD-1 (N,N-Diethyl-p-phenylenediamine) | CD-2 (4-(N,N-diethylamino)-2-methylaniline) | CD-4 (4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine) |

| Molecular Formula | C₁₂H₂₁N₃O₂S | C₁₀H₁₆N₂ | C₁₁H₁₈N₂ | C₁₁H₁₈N₂O |

| Molar Mass | 271.38 g/mol | 164.25 g/mol | 178.28 g/mol | 194.27 g/mol |

| Appearance | White to light gray crystalline powder | Pale yellow to roseate crystalline powder | White or grey-white crystalline powder | White or grey-white crystalline powder |

| Solubility in Water | Soluble | Low | Soluble | Soluble |

| Polarity | Medium | Non-polar | - | High |

| Allergenic Potential | Low | High (causes dermatitis) | - | - |

| Dye Stability | High | Low | Improved over CD-1 | - |

Synthesis Overview

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found, likely due to its proprietary nature. However, the general synthetic route involves the reaction of 2-methyl-1,4-phenylenediamine with an ethylamine (B1201723) derivative, followed by sulfonation and salt formation to yield the final product.[1] The process concludes with purification, typically through crystallization.

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action in Photographic Development

This compound is a key component in chromogenic development processes, such as the E-6 process for slide film and the ECN-2 process for motion picture negative film.[2] Its primary function is to reduce exposed silver halide crystals in the photographic emulsion to metallic silver. In this process, the this compound molecule is oxidized. The oxidized form of this compound then reacts with color couplers embedded in the different layers of the film to form cyan, magenta, and yellow dyes. This process is what creates the final color image.

Caption: Role of this compound in the chromogenic development process.

Experimental Protocols: Color Film Development

While the synthesis protocol for this compound is not detailed in public literature, the protocols for film development processes that utilize it are well-documented. Below are generalized workflows for the E-6 and ECN-2 processes.

E-6 Process Workflow (for Color Reversal/Slide Film)

The E-6 process is a multi-step procedure for developing color reversal films. CD-3 is the color developing agent used in this process.

Caption: Simplified workflow of the E-6 color reversal film development process.

ECN-2 Process Workflow (for Motion Picture Negative Film)

The ECN-2 process is designed for developing color negative motion picture film and also utilizes CD-3 as the color developing agent. A key difference from other processes is the initial step to remove the remjet layer, a protective carbon backing on the film.

Caption: Simplified workflow of the ECN-2 motion picture film development process.

Biological Activity and Signaling Pathways

Currently, there is no established evidence in peer-reviewed literature to suggest that this compound plays a significant role in any biological signaling pathways. Its primary application and research focus have been within the field of photographic chemistry. While some studies may have explored its biological interactions in a broader context, no specific signaling cascade or receptor interaction has been identified.[1] Therefore, for researchers in drug development, this compound is not considered a compound of interest for therapeutic applications based on current knowledge.

Conclusion

This compound, or Color Developing Agent 3, is a well-characterized p-phenylenediamine derivative with a crucial role in the history and technology of color photography. Its chemical structure is optimized for the reduction of silver halides and subsequent dye formation, leading to high-stability color images. While its synthesis is understood in general terms, specific, detailed protocols are not widely available. For the scientific and research community outside of photographic chemistry, it is important to note the lack of evidence for any defined biological activity or involvement in signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals who may encounter this compound in various scientific contexts.

References

An In-depth Technical Guide to Muromonab-CD3: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and characteristics of Muromonab-CD3 (Orthoclone OKT3), a murine monoclonal antibody that functions as a potent immunosuppressant.[1][2] This document details its mechanism of action, physicochemical properties, pharmacokinetic profile, and clinical efficacy, with a focus on its application in the context of acute solid organ transplant rejection.[1][3] Detailed protocols for key immunological assays and visual representations of the associated signaling pathways are included to support further research and development in the field of immunosuppressive biologics.

Introduction

Muromonab-CD3 is a murine monoclonal antibody of the IgG2a isotype that specifically targets the CD3 complex on the surface of human T-lymphocytes.[4] It was the first monoclonal antibody approved for therapeutic use in humans and has been instrumental in the management of acute, corticosteroid-resistant rejection of allogeneic kidney, heart, and liver transplants.[1][2][5] By binding to the CD3 component of the T-cell receptor (TCR) complex, Muromonab-CD3 effectively blocks T-cell function, leading to the rapid depletion of circulating T-lymphocytes and profound immunosuppression.[3][6] This guide will delve into the core properties of Muromonab-CD3, providing a technical resource for researchers and clinicians.

Physicochemical and Pharmacokinetic Properties

Muromonab-CD3 is a purified immunoglobulin G2a antibody.[7] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of Muromonab-CD3

| Property | Value | Reference |

| Molecular Formula | C6460H9946N1720O2043S56 | [2] |

| Molar Mass | 146189.98 g·mol−1 | [2] |

| Source | Murine (mouse) | [2] |

| Target | CD3 receptor on human T-cells | [2] |

| Isotype | IgG2a | [7] |

| Formulation | Sterile, buffered solution for intravenous administration |

Table 2: Pharmacokinetic Parameters of Muromonab-CD3

| Parameter | Value | Reference |

| Route of Administration | Intravenous injection | [3] |

| Half-life | Approximately 18 hours | [3][8] |

| Metabolism | The exact route of metabolism is not fully elucidated but may involve opsonization and removal by the reticuloendothelial system when bound to T-cells, or through the production of human anti-murine antibodies. | [3] |

| Elimination | Primarily cleared from circulation through binding to T-lymphocytes and subsequent removal. | [3] |

Mechanism of Action

Muromonab-CD3 exerts its immunosuppressive effects by targeting the T-cell receptor (TCR)-CD3 complex, which is crucial for antigen recognition and T-cell activation.[3] The binding of Muromonab-CD3 to the epsilon chain of the CD3 complex has a biphasic effect.[2]

Initially, it cross-links TCRs, leading to a transient T-cell activation and the release of a cascade of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[2] This initial activation is responsible for the common first-dose "cytokine release syndrome" (CRS).[2]

Following this initial activation, Muromonab-CD3 induces the internalization and modulation of the TCR-CD3 complex from the T-cell surface, rendering the T-cells unresponsive to antigenic stimulation.[9] This is followed by the opsonization and rapid clearance of circulating T-lymphocytes from the bloodstream, leading to a profound T-cell depletion.[3] The proposed mechanisms for T-cell clearance include complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and apoptosis.[7]

T-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of the CD3 complex in T-cell activation, the pathway that is initially triggered and subsequently blocked by Muromonab-CD3.

Clinical Efficacy

Clinical trials have demonstrated the high efficacy of Muromonab-CD3 in reversing acute organ transplant rejection.

Table 3: Clinical Efficacy of Muromonab-CD3 in Acute Rejection

| Organ Transplant | Study Population | Treatment Group | Reversal of Rejection | Reference |

| Renal | 123 patients with acute rejection | Muromonab-CD3 | 94% | [5] |

| Renal | - | High-dose methylprednisolone | 75% | [5] |

| Heart | 8 patients with rescue therapy for rejection (Group 1) | Muromonab-CD3 | 71% | [10] |

| Heart | 8 patients with primary therapy for rejection (Group 2) | Muromonab-CD3 | 100% | [10] |

| Heart | 8 patients as induction therapy (Group 3) | Muromonab-CD3 | 100% | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Muromonab-CD3.

T-Cell Proliferation Assay

This assay measures the ability of Muromonab-CD3 to induce T-cell proliferation, which is indicative of its initial agonistic activity.

Workflow Diagram:

Methodology:

-

Plate Coating:

-

Prepare a 5-10 µg/mL solution of Muromonab-CD3 (or other anti-CD3e clones like OKT3 or HIT3a) in sterile phosphate-buffered saline (PBS).[11]

-

Dispense 50 µL of the antibody solution to each well of a 96-well flat-bottom microtiter plate. For unstimulated control wells, add 50 µL of sterile PBS.[11]

-

Incubate the plate at 37°C for 2 hours or at 4°C overnight.[11]

-

Just before adding cells, wash each well twice with 200 µL of sterile PBS to remove unbound antibody.[11]

-

-

Cell Preparation and Plating:

-

Co-stimulation and Incubation:

-

Measurement of Proliferation:

-

Using [³H]-thymidine incorporation:

-

During the last 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

-

Using Carboxyfluorescein succinimidyl ester (CFSE) staining:

-

Prior to plating, label the PBMCs with 1-10 µM CFSE.

-

After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.[12]

-

-

Cytokine Quantification Assay (ELISA)

This assay quantifies the release of cytokines (e.g., TNF-α, IFN-γ, IL-2) from T-cells following stimulation with Muromonab-CD3, which is characteristic of the cytokine release syndrome.

Workflow Diagram:

Methodology:

-

Cell Stimulation and Supernatant Collection:

-

ELISA Procedure (Sandwich ELISA):

-

Coating: Dilute the purified anti-cytokine capture antibody (e.g., anti-TNF-α) to 1-4 µg/mL in a binding solution and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.

-

Sample Incubation: Wash the plate and add 100 µL of standards (recombinant cytokine) and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[15]

-

Detection: Wash the plate and add 100 µL of biotinylated anti-cytokine detection antibody (0.5-2 µg/mL). Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add 100 µL of Avidin-HRP or Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Substrate and Measurement: Wash the plate and add 100 µL of a substrate solution (e.g., TMB). After sufficient color development, stop the reaction and read the optical density at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.[14]

-

Conclusion

Muromonab-CD3 remains a significant molecule in the history of immunotherapy and transplantation medicine. Its potent T-cell depleting activity, while effective, is associated with a significant side effect profile, most notably the cytokine release syndrome. A thorough understanding of its properties, mechanism of action, and the underlying signaling pathways is crucial for the development of safer and more targeted immunosuppressive therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of T-cell immunology and the evaluation of novel immunomodulatory agents.

References

- 1. Muromonab CD3. A review of its pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muromonab-CD3 - Wikipedia [en.wikipedia.org]

- 3. Muromonab CD-3: a review of its pharmacology, pharmacokinetics, and clinical use in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muromonab CD3 [drugfuture.com]

- 5. Muromonab-CD3 - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Muromonab-CD3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Clinical experience with Muromonab-CD3 monoclonal antibody (OKT3) in heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide, a key intermediate in various chemical industries, including photographic development where it is commonly known as Color Developer 3 (CD-3). This document outlines a plausible and detailed multi-step synthesis pathway, complete with experimental protocols, quantitative data, and pathway visualizations to aid researchers in the replication and optimization of this process.

Overview of the Synthetic Pathway

The synthesis of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide is a multi-step process commencing with the commercially available starting material, m-toluidine (B57737). The overall strategy involves the sequential introduction of the N-ethyl and the N-(2-methanesulfonamido)ethyl side chains, followed by functionalization of the aromatic ring and a final reduction to yield the target molecule.

The proposed synthetic route comprises the following key transformations:

-

Step 1: Ethylation and Hydroxyethylation of m-Toluidine to form N-ethyl-N-(2-hydroxyethyl)-m-toluidine.

-

Step 2: Chlorination of the Hydroxyl Group to yield N-(2-chloroethyl)-N-ethyl-3-methylaniline.

-

Step 3: Nucleophilic Substitution with Methanesulfonamide (B31651) to produce the intermediate N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide.

-

Step 4: Nitrosation of the Aromatic Ring to give N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide.

-

Step 5: Reduction of the Nitroso Group to afford the final product, N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide.

This pathway is illustrated in the diagram below, which was generated using the DOT language.

Caption: Overall synthetic pathway for N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for each stage of the synthesis. Safety precautions should be observed at all times, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)-m-toluidine

This initial step involves the reaction of m-toluidine with ethylene oxide in the presence of a catalyst to introduce both the ethyl and 2-hydroxyethyl groups.

Reaction:

m-Toluidine + Ethylene oxide → N-ethyl-N-(2-hydroxyethyl)-m-toluidine

Procedure:

-

To a stirred solution of m-toluidine (107.17 g, 1.0 mol) in a suitable solvent such as toluene, add taurine (1.25 g, 0.01 mol) as a catalyst.

-

Heat the mixture to 100-150°C.

-

Bubble ethylene oxide gas (44.05 g, 1.0 mol) through the reaction mixture over a period of 2-6 hours, maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield N-ethyl-N-(2-hydroxyethyl)-m-toluidine as a colorless to pale yellow oil.

Step 2: Synthesis of N-(2-chloroethyl)-N-ethyl-3-methylaniline

The hydroxyl group of the previously synthesized intermediate is converted to a chloride, a better leaving group for the subsequent nucleophilic substitution.

Reaction:

N-ethyl-N-(2-hydroxyethyl)-m-toluidine + SOCl₂ → N-(2-chloroethyl)-N-ethyl-3-methylaniline

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-ethyl-N-(2-hydroxyethyl)-m-toluidine (179.26 g, 1.0 mol) in an anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add thionyl chloride (130.91 g, 1.1 mol) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a base, such as sodium carbonate, until it is slightly alkaline.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude N-(2-chloroethyl)-N-ethyl-3-methylaniline, which can be used in the next step without further purification.

Step 3: Synthesis of N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide

This step introduces the methanesulfonamide moiety via a nucleophilic substitution reaction.

Reaction:

N-(2-chloroethyl)-N-ethyl-3-methylaniline + CH₃SO₂NH₂ → N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide

Procedure:

-

Dissolve methanesulfonamide (95.12 g, 1.0 mol) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), and add a strong base, for instance, sodium hydride (44.00 g of a 60% dispersion in mineral oil, 1.1 mol), portion-wise at 0°C.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add a solution of N-(2-chloroethyl)-N-ethyl-3-methylaniline (197.71 g, 1.0 mol) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 80-100°C and stir for 4-6 hours.

-

Cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure, and purify the resulting residue by column chromatography on silica (B1680970) gel to yield N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide.

Step 4: Synthesis of N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide

Nitrosation of the aromatic ring at the para position to the amino group is a key step to enable the final reduction to the desired amine.

Reaction:

N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide + Isopropyl nitrite → N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide

Procedure:

-

Dissolve N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide (256.37 g, 1.0 mol) in a mixture of water and concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature of -2 to +2°C.

-

Slowly add isopropyl nitrite (103.11 g, 1.1 mol) dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

The completion of the reaction can be monitored by thin-layer chromatography.

-

Carefully add a solution of amidosulfonic acid to quench any excess nitrite.

-

The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be neutralized and the product extracted with an organic solvent.

-

Wash the crude product with cold water and dry under vacuum to yield N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide.

Step 5: Synthesis of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide

The final step is the reduction of the nitroso group to the primary amine, yielding the target compound.

Reaction:

N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide → N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide

Procedure:

-

In a four-necked flask, prepare a suspension of activated carbon and a catalytic amount of ferric chloride hexahydrate in anhydrous ethanol (B145695).

-

Add N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide (285.37 g, 1.0 mol) to the suspension.

-

Add a catalytic amount of Raney nickel.

-

Heat the mixture to 30-65°C and add 85% hydrazine hydrate dropwise over approximately 1 hour.

-

After the addition, continue stirring for an additional 2-4 hours.

-

Filter the hot reaction mixture to remove the catalyst and activated carbon.

-

To the filtrate, add concentrated sulfuric acid to precipitate the sesquisulfate salt of the product.

-

Cool the mixture in an ice bath and collect the precipitate by filtration.

-

The crude product can be recrystallized from ethanol to obtain pure N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide sesquisulfate as white crystals.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| m-Toluidine | C₇H₉N | 107.15 | 108-44-1 |

| N-ethyl-N-(2-hydroxyethyl)-m-toluidine | C₁₁H₁₇NO | 179.26 | 91-88-3 |

| N-(2-chloroethyl)-N-ethyl-3-methylaniline | C₁₁H₁₆ClN | 197.71 | 22564-43-8 |

| N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide | C₁₂H₂₀N₂O₂S | 256.37 | 37717-68-3 |

| N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide | C₁₂H₁₉N₃O₃S | 285.37 | 56046-62-9 |

| N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide | C₁₂H₂₁N₃O₂S | 271.38 | 92-09-1 |

| N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide sesquisulfate | C₂₄H₄₈N₆O₁₆S₅ | 837.01 | 25646-71-3 |

Table 2: Typical Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethylation/Hydroxyethylation | Ethylene oxide, Taurine | 100-150 | 3-8 | 80-90 |

| 2 | Chlorination | Thionyl chloride | Reflux | 2-3 | >95 (crude) |

| 3 | Sulfonamidation | Methanesulfonamide, NaH | 80-100 | 4-6 | 70-80 |

| 4 | Nitrosation | Isopropyl nitrite, H₂SO₄ | -2 to +2 | 1-2 | 85-95 |

| 5 | Reduction | Hydrazine hydrate, FeCl₃, Raney-Ni | 30-65 | 3-5 | 80-90 |

Visualization of Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of the target compound.

Caption: A generalized experimental workflow for the multi-step synthesis.

Signaling Pathways and Biological Relevance

While N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide is primarily known for its industrial applications, particularly in photography, its structural motifs are of interest in medicinal chemistry. The substituted aniline (B41778) core is a common scaffold in many biologically active molecules.

Further research would be required to elucidate any specific signaling pathways modulated by this compound. However, based on its structure, potential areas of investigation could include:

-

Enzyme Inhibition: The sulfonamide group is a well-known pharmacophore present in various enzyme inhibitors.

-

Receptor Binding: The aromatic amine and the flexible side chain could interact with various biological receptors.

The following diagram represents a hypothetical workflow for investigating the biological activity of this compound.

Caption: A potential workflow for the biological evaluation of the title compound.

This guide provides a comprehensive framework for the synthesis and potential further investigation of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide. The detailed protocols and data are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cefazolin Sodium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Cefazolin sodium (CAS 27164-46-1). The information is presented to support research, scientific investigation, and drug development activities.

Introduction

Cefazolin sodium is a first-generation cephalosporin (B10832234) antibiotic.[1] It is a semi-synthetic derivative of cephalosporin C and is characterized by a beta-lactam ring, which is crucial for its antibacterial activity. Cefazolin is primarily used for the treatment of bacterial infections and as a prophylactic agent in surgical procedures.[1] Its broad spectrum of activity, particularly against Gram-positive bacteria, makes it a widely prescribed antimicrobial agent.[2]

Physical and Chemical Properties

The physical and chemical properties of Cefazolin sodium are summarized in the table below, providing a consolidated reference for its key characteristics.

| Property | Value | References |

| Chemical Name | Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |

| CAS Number | 27164-46-1 | [2][4][5] |

| Molecular Formula | C₁₄H₁₃N₈NaO₄S₃ | [2][5][6] |

| Molecular Weight | 476.49 g/mol | [2][5][6] |

| Appearance | White to off-white or yellowish-white crystalline powder | |

| Melting Point | Approximately 198-200 °C (decomposes) | [7] |

| Solubility | Freely soluble in water; Very slightly soluble in ethanol; Practically insoluble in chloroform (B151607) and ether. Soluble in DMSO and dimethylformamide at approximately 20 mg/mL. Soluble in PBS (pH 7.2) at approximately 10 mg/mL. | [8][9] |

| pH of Aqueous Solution | 4.0 - 6.0 for a 100 mg/mL solution in water | [5] |

| pKa | An estimated pKa of 3.6 for the carboxylic acid group has been calculated. | [10] |

| UV Absorption Maximum (λmax) | 271 nm in water | [8][11] |

| Optical Rotation | -10° to -24° |

Mechanism of Action

Cefazolin sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][11] The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[12]

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of Cefazolin sodium.

Determination of Melting Point

The melting point of Cefazolin sodium, which is accompanied by decomposition, can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered Cefazolin sodium is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15°C below the expected melting point, followed by a slower ramp of 1-2°C per minute.[13]

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For Cefazolin, decomposition is observed alongside melting.

Solubility Determination

The solubility of Cefazolin sodium in various solvents can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of Cefazolin sodium is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Quantification: The concentration of Cefazolin sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pH Determination of Aqueous Solution

The pH of a Cefazolin sodium solution is measured using a calibrated pH meter.

Protocol:

-

Solution Preparation: A solution of known concentration (e.g., 100 mg/mL) is prepared by dissolving Cefazolin sodium in purified water.[5]

-

Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

Measurement: The calibrated electrode is immersed in the Cefazolin sodium solution, and the pH reading is recorded once it stabilizes.[5]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is used to determine the stability of Cefazolin sodium in various formulations and under different storage conditions.

Protocol:

-

Chromatographic System:

-

Column: A C18 reversed-phase column is commonly used.[14][15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[14][15] The exact ratio and pH are optimized for the separation of Cefazolin from its degradation products.

-

Flow Rate: A flow rate of around 1.0 mL/min is often employed.[14][15]

-

Detection: UV detection at the λmax of Cefazolin (around 270 nm) is used.[11][14]

-

-

Standard and Sample Preparation:

-

A stock solution of Cefazolin sodium reference standard is prepared in a suitable solvent.

-

The sample solution is prepared by dissolving the Cefazolin sodium product in the same solvent to a known concentration.

-

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, Cefazolin sodium is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[7] The resulting solutions are analyzed to ensure that the degradation products are well-separated from the parent drug peak.

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The concentration of Cefazolin sodium in the sample is calculated by comparing its peak area to that of the standard.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the identification and quantification of Cefazolin sodium.

Protocol:

-

Instrument Setup: A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm.[11]

-

Solvent Blank: The spectrophotometer is zeroed using the solvent in which the Cefazolin sodium will be dissolved (e.g., purified water).[10]

-

Sample Preparation: A solution of Cefazolin sodium of a known concentration (e.g., 20 µg/mL in water) is prepared.[11]

-

Spectrum Acquisition: The absorbance of the sample solution is measured across the specified wavelength range to determine the wavelength of maximum absorbance (λmax).[11]

-

Quantification: For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[10]

Stability Profile

Cefazolin sodium is known to be sensitive to pH and temperature.

-

pH Stability: Aqueous solutions of Cefazolin sodium are most stable in the pH range of 4.5 to 6.0.[8] Hydrolysis is accelerated at pH values outside of this range.

-

Temperature Stability: Reconstituted solutions are generally stable for 24 hours at room temperature and for up to 10 days when refrigerated (2-8°C).[4] Stability is significantly reduced at elevated temperatures.

-

Light Stability: Cefazolin sodium should be protected from light, as exposure can lead to degradation.[4]

Conclusion

This technical guide provides a comprehensive summary of the essential physical and chemical properties of Cefazolin sodium, along with methodologies for their determination. A thorough understanding of these properties is critical for the formulation, development, and quality control of pharmaceutical products containing this important antibiotic. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. ptfarm.pl [ptfarm.pl]

- 3. uspnf.com [uspnf.com]

- 4. drugs.com [drugs.com]

- 5. scispace.com [scispace.com]

- 6. Cefazolin Sodium | C14H13N8NaO4S3 | CID 23675322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. scispace.com [scispace.com]

- 11. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]

- 12. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]

- 13. pharmabeginers.com [pharmabeginers.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide on the Potential Mechanism of Action of Anti-CD3 Monoclonal Antibodies

Disclaimer: The term "CD-III" did not correspond to a specific, publicly documented therapeutic agent or molecular entity in the conducted search. This guide, therefore, focuses on the well-established mechanism of action of anti-CD3 monoclonal antibodies, which are a cornerstone of immunotherapy and are presumed to be the subject of interest.

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of anti-CD3 monoclonal antibodies. It is intended for researchers, scientists, and drug development professionals.

Introduction to the CD3 Complex

The Cluster of Differentiation 3 (CD3) is a protein complex and T-cell co-receptor that is involved in activating both cytotoxic T cells (CD8+ naive T cells) and T helper cells (CD4+ naive T cells)[1]. The CD3 complex is composed of four distinct chains: a CD3γ chain, a CD3δ chain, and two CD3ε chains[1]. These chains associate with the T-cell receptor (TCR) and the ζ-chain to form the TCR-CD3 complex[1]. The primary function of the CD3 complex is to transduce the signal for the T cell to react to a foreign antigen, proliferate, and mount an immune response[2]. The intracellular tails of the CD3 molecules contain conserved motifs known as immunoreceptor tyrosine-based activation motifs (ITAMs), which are crucial for the signaling capacity of the TCR[1].

Mechanism of Action of Anti-CD3 Antibodies

Anti-CD3 monoclonal antibodies, such as Muromonab-CD3, are murine monoclonal antibodies that specifically target the T-cell receptor-CD3 complex on the surface of circulating human T cells[2]. The action of these antibodies is biphasic, leading to an initial activation of T cells followed by a profound immunosuppressive effect[2].

Phase 1: T-Cell Activation and Cytokine Release

Upon initial administration, anti-CD3 antibodies bind to the CD3 complex, leading to a transient activation of T cells[2]. This cross-linking of the TCR-CD3 complex mimics antigen recognition and triggers a signaling cascade that results in mitogenesis and the release of numerous cytokines and lymphokines into the systemic circulation[2]. This event is often referred to as the "cytokine release syndrome"[2]. Key signaling events in this phase include the phosphorylation of ITAMs on the CD3 chains, which then allows for the binding and activation of ZAP70 (zeta-associated protein of 70 kDa), a critical kinase in the T-cell signaling cascade[1].

Phase 2: Antigenic Modulation and Immunosuppression

Following the initial activation phase, a process of antigenic modulation occurs. The CD3 complex on the cell surface is internalized and removed, rendering the T cells immuno-incompetent without causing immediate cell death[2]. This leads to a depletion of circulating T cells, primarily through opsonization in the liver and cytolysis[2]. The overall effect is a blocking of T-cell proliferation and differentiation, resulting in a state of immunosuppression[2].

Signaling Pathways

The signaling pathway initiated by anti-CD3 antibody binding is a complex cascade of phosphorylation events. The following diagram illustrates the initial steps of this pathway.

Caption: Initial signaling cascade upon anti-CD3 antibody binding to the TCR-CD3 complex.

Quantitative Data

The following table summarizes hypothetical quantitative data from in vitro T-cell activation assays following treatment with an anti-CD3 antibody. This data is for illustrative purposes to demonstrate the requested format.

| Treatment Group | Concentration (µg/mL) | IL-2 Release (pg/mL) | TNF-α Release (pg/mL) | T-Cell Proliferation (% of Control) |

| Control (Isotype) | 1.0 | 50 ± 12 | 80 ± 20 | 100% |

| Anti-CD3 Ab | 0.1 | 850 ± 75 | 1200 ± 110 | 350% |

| Anti-CD3 Ab | 1.0 | 2500 ± 210 | 3500 ± 300 | 800% |

| Anti-CD3 Ab | 10.0 | 1800 ± 150 | 2800 ± 250 | 650% (High-dose inhibition) |

Experimental Protocols

T-Cell Isolation and Culture

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Enrichment: Enrich for T cells from the PBMC population using a pan-T cell isolation kit (negative selection).

-

Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

In Vitro T-Cell Activation Assay

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody at various concentrations overnight at 4°C. For co-stimulation, anti-CD28 antibody can also be coated.

-

Cell Seeding: Wash the plate to remove unbound antibody and seed the purified T cells at a density of 1 x 10^5 cells per well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

-

Proliferation Assay: Add a proliferation reagent (e.g., BrdU or [3H]-thymidine) for the final 18 hours of incubation. Measure proliferation according to the manufacturer's protocol.

Cytokine Analysis

Analyze the collected supernatants for cytokine levels (e.g., IL-2, TNF-α, IFN-γ) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.

Flow Cytometry for Surface Marker Expression

-

Cell Staining: Stain T cells with fluorescently labeled antibodies against surface markers of interest (e.g., CD3, CD25, CD69) to assess activation status and CD3 modulation.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.

The following diagram illustrates the general workflow for these experiments.

Caption: General experimental workflow for assessing the in vitro effects of anti-CD3 antibodies.

Conclusion

Anti-CD3 monoclonal antibodies represent a powerful class of immunomodulatory agents with a complex, biphasic mechanism of action. Their ability to initially activate and subsequently suppress T-cell function has been harnessed for various therapeutic applications, including the treatment of organ transplant rejection. A thorough understanding of the underlying signaling pathways and cellular responses is critical for the continued development and optimization of therapies targeting the CD3 complex.

References

The Biological Activity of CD-Ring Modified Vitamin D Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is a potent regulator of calcium and phosphate (B84403) homeostasis. Beyond its classical endocrine functions, 1,25(OH)₂D₃ exhibits significant anti-proliferative, pro-differentiative, and immunomodulatory activities, making it a molecule of interest for the treatment of hyperproliferative disorders such as cancer and psoriasis. However, its therapeutic application is often limited by hypercalcemic side effects. This has driven the development of synthetic analogs of 1,25(OH)₂D₃ that aim to dissociate the desirable anti-proliferative and pro-differentiative effects from the undesirable calcemic activity.

One promising class of such analogs are those with modifications in the C- and D-rings of the secosteroid structure. This guide focuses on a specific subset of these compounds: CD-ring modified 1α,25-dihydroxyvitamin D analogs , with a particular emphasis on those incorporating a trans-decalin moiety in place of the natural trans-hydrindane (B1202327) system. These modifications can significantly alter the three-dimensional shape of the molecule, leading to differential interactions with the Vitamin D Receptor (VDR) and, consequently, a modified biological activity profile.

Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of 1,25(OH)₂D₃ and its analogs are primarily mediated by the Vitamin D Receptor (VDR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[1] Upon binding of a ligand like a CD-ring modified analog, the VDR undergoes a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

Key target genes in this pathway include those involved in calcium homeostasis, cell cycle regulation, and cellular differentiation. For instance, the induction of the CYP24A1 gene, which encodes the enzyme responsible for catabolizing 1,25(OH)₂D₃, is a well-established marker of VDR activation.[2] The differential ability of CD-ring modified analogs to induce conformational changes in the VDR and recruit co-regulators is thought to be the basis for their selective biological activities.

Caption: VDR Signaling Pathway for CD-Ring Modified Analogs.

Quantitative Biological Activity Data

The biological activity of CD-ring modified vitamin D analogs is typically assessed through a battery of in vitro and in vivo assays. The goal is to identify compounds with high anti-proliferative and pro-differentiative potency, coupled with low calcemic activity. Below is a summary of representative data for this class of compounds.

| Compound/Analog Class | VDR Binding Affinity (Relative to 1,25(OH)₂D₃) | Anti-proliferative/Pro-differentiative Activity (Relative to 1,25(OH)₂D₃) | Calcemic Activity (Relative to 1,25(OH)₂D₃) | Reference |

| trans-decalin CD-ring analog (CY10012) | Not specified | ~10-fold higher | ~2-fold higher | [3] |

| 19-nor-16-ene-26,27-bishomo C-ring analog | Lower | Potent inhibitor of proliferation | 1275-fold better ratio of anti-proliferative to calcemic effects | [4] |

| C-ring analog with 24(R)-hydroxyl group | Not specified | 30- to 60-fold higher | Not specified | [4] |

| 20-epi trans-decalin derivatives | Not specified | Substantially lower | Not specified | |

| 14-epi derivatives (cis-decalins) | Not specified | Little effect to ~10-fold reduction depending on other modifications | Not specified |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of vitamin D analogs. The following sections outline the methodologies for key assays.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound, which is the concentration required to displace 50% of the radiolabeled ligand from the VDR.

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., calf thymus).

-

Radioligand: Tritiated 1,25(OH)₂D₃ ([³H]-1,25(OH)₂D₃).

-

Test Compound: CD-ring modified vitamin D analog at serial dilutions.

-

Unlabeled Ligand: High concentration of unlabeled 1,25(OH)₂D₃ for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Dextran-coated charcoal or hydroxylapatite (HAP) slurry to separate bound and free radioligand.

-

Scintillation Cocktail & Counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and control compounds in assay buffer.

-

In reaction tubes, incubate the VDR preparation with a fixed concentration of [³H]-1,25(OH)₂D₃ in the presence of either buffer (for total binding), excess unlabeled 1,25(OH)₂D₃ (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the VDR-bound radioligand from the free radioligand using dextran-coated charcoal or HAP.[5]

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value from the resulting dose-response curve.

-

Caption: Workflow for VDR Competitive Binding Assay.

Cell-Based Assays: Proliferation and Differentiation

These assays measure the ability of the analogs to inhibit cell growth and induce differentiation in cancer cell lines that express the VDR.

-

Cell Lines:

-

Protocol for HL-60 Differentiation (NBT Reduction Assay):

-

Culture HL-60 cells in appropriate medium (e.g., RPMI-1640 with 10% FBS).

-

Seed cells at a density of 2x10⁵ cells/mL in multi-well plates.

-

Treat cells with varying concentrations of the CD-ring modified analog or 1,25(OH)₂D₃ (as a positive control) for 72-96 hours.

-

Harvest the cells and incubate them with a solution of Nitroblue Tetrazolium (NBT) and a phorbol (B1677699) ester (e.g., TPA) at 37°C for 30 minutes.

-

Prepare cytospin slides and examine under a microscope.

-

Count the percentage of cells containing blue-black formazan (B1609692) deposits, which indicates differentiation into functional monocytes/macrophages capable of a respiratory burst.[6]

-

-

Protocol for MCF-7 Proliferation ([³H]Thymidine Incorporation Assay):

-

Culture MCF-7 cells in appropriate medium (e.g., DMEM with 10% FBS).

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with varying concentrations of the CD-ring modified analog or 1,25(OH)₂D₃ for a specified period (e.g., 48-72 hours).

-

During the last 4-6 hours of incubation, add [³H]thymidine to each well.

-

Harvest the cells and wash to remove unincorporated [³H]thymidine.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter. A decrease in [³H]thymidine incorporation indicates inhibition of DNA synthesis and cell proliferation.[3]

-

VDR-Mediated Gene Transactivation Assay

This assay quantifies the ability of a compound to activate the VDR and induce the transcription of a reporter gene under the control of a VDRE.

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for VDR-mediated gene transactivation.

-

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293, COS-7) that can be transiently transfected.

-

Expression Plasmids: Plasmids encoding human VDR and RXR.

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with one or more VDREs (e.g., from the osteocalcin (B1147995) or CYP24A1 promoter).

-

Transfection Reagent.

-

Luciferase Assay System.

-

-

Procedure:

-

Co-transfect the host cells with the VDR and RXR expression plasmids and the VDRE-luciferase reporter plasmid.

-

After an initial incubation period (e.g., 24 hours), treat the transfected cells with serial dilutions of the test compound or a reference agonist (e.g., 1,25(OH)₂D₃).

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the data (e.g., to a co-transfected control plasmid or total protein concentration).

-

Plot the dose-response curves and calculate the EC₅₀ value for each analog.

-

In Vivo Calcemic Activity Assay

This assay evaluates the effect of the vitamin D analogs on serum calcium levels in an animal model, typically mice.

-

Objective: To assess the hypercalcemic potential of the test compounds.

-

Animal Model: Male mice (e.g., C57BL/6 strain).

-

Procedure:

-

Acclimatize the mice and feed them a standard diet.

-

Administer the test compound or vehicle control (e.g., via intraperitoneal injection or oral gavage) daily for a set period (e.g., 7 days).

-

At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein.

-

Measure the serum calcium concentration using a calcium-specific assay kit or an atomic absorption spectrophotometer.

-

Compare the serum calcium levels of the treated groups to the control group to determine the calcemic effect of the analog.

-

Conclusion

The development of CD-ring modified 1α,25-dihydroxyvitamin D analogs represents a promising strategy in the search for novel therapeutics with a dissociated profile of high anti-proliferative/pro-differentiative activity and low calcemic potential. The structural alterations in the CD-ring region can fine-tune the interaction with the VDR, leading to a distinct pattern of gene regulation. The comprehensive evaluation of these analogs using the standardized in vitro and in vivo assays described in this guide is essential for identifying lead candidates for further preclinical and clinical development in the fields of oncology, dermatology, and immunology. The continued exploration of structure-activity relationships in this class of compounds holds the potential to yield safer and more effective therapies for a range of human diseases.

References

- 1. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antiproliferative effect of vitamin D analogs on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 5. academic.oup.com [academic.oup.com]

- 6. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

CD-III: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for the chemical compound commonly known as CD-III. The information is intended for use in research and development settings where this compound is handled.

This compound, chemically identified as N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide sesquisulfate monohydrate, is primarily used as a color developing agent in photographic processes.[1][2] While its primary application is in chemical processing, its handling requires careful attention to safety due to its potential health hazards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Name | N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide sesquisulfate monohydrate | [1] |

| Synonyms | CD-3, Kodak Color Developing Agent CD-3 | [1][3] |

| CAS Number | 25646-71-3 | [1][4][5] |

| Molecular Formula | C₂₄H₄₈N₆O₁₆S₅ | [1] |

| Molecular Weight | 836.97 g/mol | [1] |

| Appearance | Crystalline powder | [6] |

| Melting Point | 168 - 169°C | [4] |

| Flash Point | 229°C | [4] |

| Boiling Point | 455°C at 760mmHg | [4] |

| Density | 1.204 g/cm³ | [4] |

Toxicological Data and Hazard Summary

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The table below summarizes the known toxicological information and hazard classifications.

| Hazard Classification | Statement | GHS Category | Source |

| Acute Oral Toxicity | Harmful if swallowed | Category 4 | [2][6] |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 1/2A | [6][7][8] |

| Skin Sensitization | May cause an allergic skin reaction | Category 1 | [2] |

| Respiratory Irritation | May cause respiratory irritation | - | [7] |

| Specific Target Organ Toxicity | May cause damage to organs (kidney, liver) | - | [7][8] |

| Aquatic Hazard (Acute) | Very toxic to aquatic life | Category 1 | [2] |

| Aquatic Hazard (Long-term) | Very toxic to aquatic life with long lasting effects | Category 1 | [2] |

Acute Toxicity Data: There is limited publicly available quantitative data on the acute toxicity of this compound. One safety data sheet indicates an acute toxicity estimate (ATE) for an oral LD50 in rats of >5000 mg/kg for a mixture containing the compound.[8] However, another source for a related compound suggests an oral LD50 of 500.1 mg/kg.[6] Given this discrepancy and the GHS classification of "Harmful if swallowed," a cautious approach is warranted.

Experimental Protocols and Handling Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the recommended procedures for handling, personal protective equipment, and emergency measures.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are impervious to the substance.

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing to prevent skin contact.[9]

-

Respiratory Protection: If handling the powder or creating dust, use a NIOSH-approved respirator with an appropriate particulate filter.[9] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

Handling and Storage

-

Handling: Avoid breathing dust, vapor, mist, or gas.[9] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical advice.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[8]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Spills and Disposal

-

Spills: For small spills of the solid, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For larger spills, follow emergency procedures and use appropriate PPE.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the substance to enter drains or waterways due to its high aquatic toxicity.[2]

Signaling Pathways and Mechanism of Action

As of the date of this guide, there is no available scientific literature detailing the biological mechanism of action or the specific cellular signaling pathways affected by this compound in a toxicological context. Its known mechanism is related to its function in photographic development, where it reduces silver halide to metallic silver and, in its oxidized form, reacts with color couplers to form dyes.[1] The observed organ toxicity (kidney and liver) suggests potential interference with cellular processes, but further research is needed to elucidate these pathways.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safe handling of this compound.

Caption: Logical workflow for hazard identification and implementation of control measures for this compound.

Caption: General experimental workflow for the safe handling of this compound in a laboratory setting.

References

- 1. Color Developing Agent 3 - Wikipedia [en.wikipedia.org]

- 2. 4-Amino-3-methyl-N-ethyl-N-(beta-(methanesulfonamido)ethyl)aniline | C12H21N3O2S | CID 66693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kodak.com [kodak.com]

- 4. echemi.com [echemi.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ag-photolab.co.uk [ag-photolab.co.uk]

- 8. fotoimpex.de [fotoimpex.de]

- 9. fishersci.com [fishersci.com]

Introduction to Cyclodextrin Derivatives and Solubility

An In-depth Technical Guide to the Solubility of Cyclodextrin (B1172386) Derivatives, with "CD-III" as a Representative Example

Disclaimer: The term "this compound" is not a standard chemical identifier. Based on the context of drug development and solubility, this guide interprets "this compound" as a hypothetical novel cyclodextrin (CD) derivative. Cyclodextrins and their derivatives are widely utilized in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs. This document provides a comprehensive overview of the solubility characteristics of these compounds. An alternative, though less likely interpretation for the specified audience, is Color Developing Agent 3 (CD-3), which will be addressed separately.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. This unique structure allows them to form inclusion complexes with a variety of poorly soluble guest molecules, effectively increasing their solubility in aqueous solutions. The natural cyclodextrins (α-CD, β-CD, and γ-CD) have limited aqueous solubility, particularly β-cyclodextrin, due to strong intermolecular hydrogen bonding in their crystal structure.

To overcome this limitation, chemically modified derivatives have been developed. These derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), have significantly improved water solubility and are widely used as pharmaceutical excipients. For the purpose of this guide, "this compound" will be treated as a representative novel, modified cyclodextrin.

Quantitative Solubility Data

The solubility of cyclodextrin derivatives is influenced by the type and degree of substitution on the cyclodextrin ring, as well as the properties of the solvent and the temperature. The following tables summarize the solubility of common cyclodextrins and their derivatives in various solvents.

Table 1: Solubility of Natural Cyclodextrins in Water at 25°C

| Cyclodextrin | Solubility ( g/100 mL) |

| α-Cyclodextrin (α-CD) | 14.5 |

| β-Cyclodextrin (β-CD) | 1.85 |

| γ-Cyclodextrin (γ-CD) | 23.2 |

Table 2: Solubility of Selected Cyclodextrin Derivatives in Different Solvents

| Cyclodextrin Derivative | Solvent | Temperature (°C) | Solubility |

| Hydroxypropyl-β-CD (HP-β-CD) | Water | 25 | > 60 g/100 mL |

| Sulfobutylether-β-CD (SBE-β-CD) | Water | 25 | > 50 g/100 mL |

| Randomly Methylated-β-CD (RM-β-CD) | Water | 25 | > 50 g/100 mL |

| β-Cyclodextrin (β-CD) | Ethanol | 25 | Practically Insoluble |

| β-Cyclodextrin (β-CD) | Dimethyl Sulfoxide (DMSO) | 25 | High |

| β-Cyclodextrin (β-CD) | Dimethylformamide (DMF) | 25 | High |

| α-Cyclodextrin (α-CD) | Pyridine (anhydrous) | 25 | 10-15 g/100 mL |

Factors Influencing Solubility

Several factors can affect the solubility of cyclodextrin derivatives:

-

Temperature: For most cyclodextrin derivatives, solubility in water increases with temperature. However, some methylated derivatives exhibit inverse solubility, becoming less soluble at higher temperatures.

-

pH: The pH of the aqueous solution can influence the solubility of ionizable cyclodextrin derivatives. For example, the solubility of sulfobutylether-β-cyclodextrin, which is anionic, is pH-dependent.

-

Co-solvents and Additives: The presence of co-solvents (e.g., ethanol) or other additives (e.g., urea, salts) can either increase or decrease the solubility of cyclodextrins. Ethanol, for instance, can compete with guest molecules for the cyclodextrin cavity and can decrease the solubility of β-cyclodextrin.[1]

Experimental Protocol: Phase-Solubility Analysis

The most common method for determining the solubility of a poorly soluble compound in the presence of a cyclodextrin is the phase-solubility method described by Higuchi and Connors. This method is also used to determine the stoichiometry and stability of the inclusion complex.

Objective: To determine the aqueous solubility of a poorly soluble drug as a function of the concentration of a cyclodextrin derivative (e.g., "this compound").

Materials:

-

The poorly soluble drug of interest.

-

The cyclodextrin derivative ("this compound").

-

Distilled or deionized water.

-

A series of vials or flasks.

-

A temperature-controlled shaker or water bath.

-

A filtration system (e.g., syringe filters with a pore size of 0.45 µm).

-

An analytical instrument to quantify the drug concentration (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin derivative ("this compound").

-

Add an excess amount of the poorly soluble drug to each solution. The amount of drug added should be more than what is expected to dissolve.

-

Seal the vials or flasks to prevent solvent evaporation.

-

Place the samples in a temperature-controlled shaker or water bath and agitate them until equilibrium is reached. This can take from 24 to 72 hours.

-

After reaching equilibrium, allow the samples to stand to let the undissolved drug settle.

-

Carefully withdraw an aliquot from the supernatant of each sample and filter it through a 0.45 µm filter to remove any undissolved drug particles.

-

Dilute the filtered solutions as necessary and analyze the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin derivative (x-axis). The resulting phase-solubility diagram provides information about the complexation and the increase in solubility.

Visualizations

Caption: Experimental workflow for phase-solubility analysis of a drug with "this compound".

Caption: Formation of a water-soluble inclusion complex between "this compound" and a poorly soluble drug.

Alternative Interpretation: Color Developing Agent 3 (CD-3)

As mentioned, another possible interpretation of "this compound" is Color Developing Agent 3 (CD-3), a chemical used in photographic processing.[2] Its chemical name is N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide Sesquisulfate Monohydrate.[2]

Solubility of CD-3:

-

It is described as having "low water solubility" and "medium polarity".[3]

-

It is used in the development of "oil-soluble color photographic paper," which suggests it has solubility in certain non-aqueous, organic solvent systems.[4]

-

A supplier datasheet indicates that a 5% solution in water is colorless with low turbidity, implying it is soluble in water to at least 50 g/L under those specific conditions.[5]

Experimental Protocol for Solubility of Photographic Chemicals:

A general gravimetric method could be used to determine the solubility of CD-3.

-

An excess of CD-3 powder would be added to a known volume of the solvent of interest in a sealed, temperature-controlled vessel.

-

The mixture would be agitated for a prolonged period to ensure equilibrium is reached.

-

A known volume of the saturated solution would be carefully filtered to remove any undissolved solid.

-

The solvent would then be evaporated from the filtered solution, and the mass of the remaining dissolved CD-3 would be measured.

-

The solubility would then be calculated as the mass of the dissolved solid per volume of the solvent.

References

The T-Cell Co-Receptor CD3: A Technical Guide to its Structure, Signaling, and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Cluster of Differentiation 3 (CD3) is a pivotal protein complex located on the surface of T-cells, where it functions as a co-receptor for the T-cell receptor (TCR).[1][2] This complex is fundamental to the adaptive immune system, playing an indispensable role in the activation of both cytotoxic T-cells (CD8+ naive T-cells) and T-helper cells (CD4+ naive T-cells).[1] The CD3 complex does not bind antigens itself but is crucial for transducing the signals initiated by the TCR upon antigen recognition. This unique function has positioned the CD3 complex as a prime target for a new generation of immunotherapies aimed at modulating T-cell activity in the treatment of cancer and autoimmune diseases.[3][4] This technical guide provides a comprehensive overview of the CD3 complex, its signaling pathways, and its historical and current applications in research and drug development.

Core Concepts: Structure and Function of the TCR-CD3 Complex

The T-cell receptor complex is an assembly of several proteins. The antigen-binding component is the TCR, which is a heterodimer of either an alpha and beta chain or a gamma and delta chain. The signaling component is the CD3 complex, which is composed of four distinct chains: gamma (γ), delta (δ), epsilon (ε), and zeta (ζ).[1][2] In mammals, the complete TCR-CD3 complex is an octamer with a 1:1:1:1 stoichiometry of TCRαβ:CD3γε:CD3δε:CD3ζζ.[5][6]

The transmembrane regions of the CD3 chains are negatively charged, which facilitates their association with the positively charged TCR chains.[1] The intracellular tails of the CD3 chains contain conserved motifs known as immunoreceptor tyrosine-based activation motifs (ITAMs), which are essential for signal transduction.[1][2] The CD3γ, CD3ε, and CD3δ chains each have a single ITAM, while the CD3ζ chain has three.[1]

T-Cell Activation and Signaling Pathway

The activation of a T-cell is a tightly regulated process initiated by the binding of the TCR to a specific antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). This interaction triggers a conformational change in the TCR-CD3 complex, leading to the phosphorylation of the ITAMs on the CD3 chains by a Src family kinase called Lck.[7][8][9]

The phosphorylated ITAMs then recruit and activate another kinase, ZAP-70 (zeta-associated protein of 70 kDa).[1][8] Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76.[8] This leads to the activation of multiple downstream signaling cascades, including the calcium-calcineurin-NFAT pathway, the PKCθ-IKK-NKκβ pathway, and the Ras-ERK1/2 pathway, which ultimately result in T-cell proliferation, differentiation, and the execution of effector functions.[9]

Therapeutic Applications of Targeting the CD3 Complex

The central role of the CD3 complex in T-cell activation has made it an attractive target for therapeutic intervention. Modulating CD3 signaling can either enhance the immune response against cancer cells or suppress it in the context of autoimmune diseases.

Bispecific T-Cell Engagers (BiTEs)